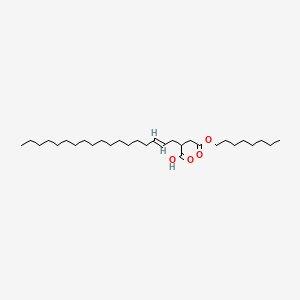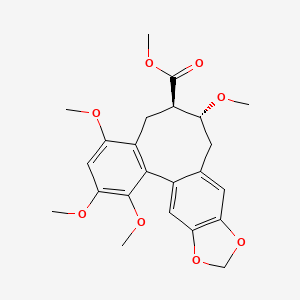
Butanenitrile, 4-(2-benzothiazolylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanenitrile, 4-(2-benzothiazolylthio)- is a chemical compound that features a butanenitrile group attached to a benzothiazole ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 4-(2-benzothiazolylthio)- typically involves the reaction of 2-mercaptobenzothiazole with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 4-(2-benzothiazolylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Butanenitrile, 4-(2-benzothiazolylthio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Butanenitrile, 4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known for its ability to interact with biological macromolecules, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the butanenitrile group.
2-Mercaptobenzothiazole: Contains a thiol group instead of the butanenitrile group.
Benzothiazole sulfoxide: An oxidized form of benzothiazole.
Uniqueness
Butanenitrile, 4-(2-benzothiazolylthio)- is unique due to the presence of both the benzothiazole ring and the butanenitrile group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler benzothiazole derivatives.
Properties
CAS No. |
73824-29-0 |
|---|---|
Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)butanenitrile |
InChI |
InChI=1S/C11H10N2S2/c12-7-3-4-8-14-11-13-9-5-1-2-6-10(9)15-11/h1-2,5-6H,3-4,8H2 |
InChI Key |
KJBOFUUAPCUIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















